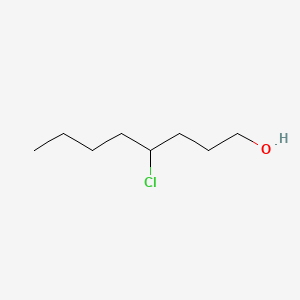
4-Chlorooctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorooctan-1-ol is an organic compound with the molecular formula C8H17ClO. It is a chlorinated alcohol, specifically an alkanol, where the chlorine atom is attached to the fourth carbon of an octane chain, and the hydroxyl group is attached to the first carbon. This compound is known for its applications in various chemical syntheses and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorooctan-1-ol can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom, followed by hydrolysis to introduce the hydroxyl group back at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where octanol is treated with chlorinating agents under optimized conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 4-Chlorooctan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl group and the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under appropriate conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted octanols depending on the nucleophile used.
科学的研究の応用
4-Chlorooctan-1-ol has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is employed in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 4-Chlorooctan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
4-Chloro-1-butanol: A shorter chain analog with similar chemical properties but different physical characteristics.
8-Chloro-1-octanol: Another chlorinated octanol with the chlorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 4-Chlorooctan-1-ol is unique due to its specific chain length and the position of the chlorine atom, which confer distinct reactivity and suitability for particular applications in synthesis and industry.
特性
CAS番号 |
67700-24-7 |
|---|---|
分子式 |
C8H17ClO |
分子量 |
164.67 g/mol |
IUPAC名 |
4-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO/c1-2-3-5-8(9)6-4-7-10/h8,10H,2-7H2,1H3 |
InChIキー |
MMVJPTKAKBJYGU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


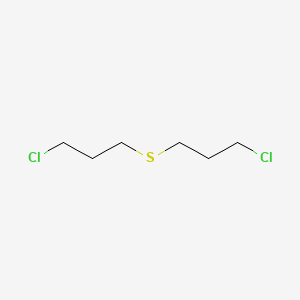
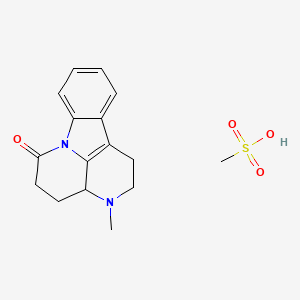
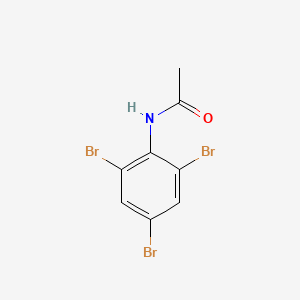
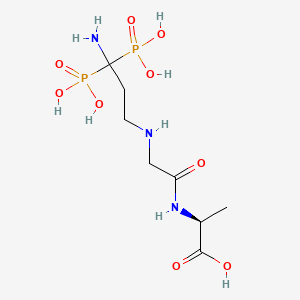

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
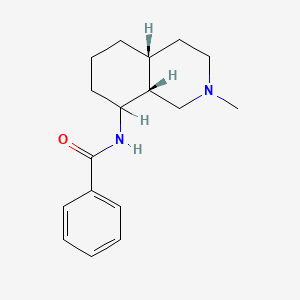
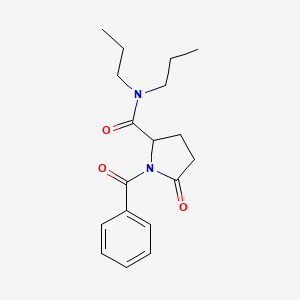
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
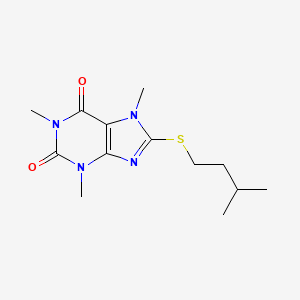
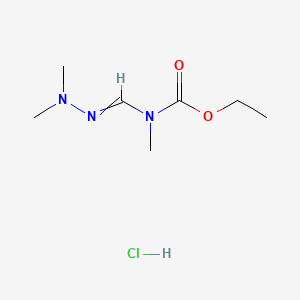
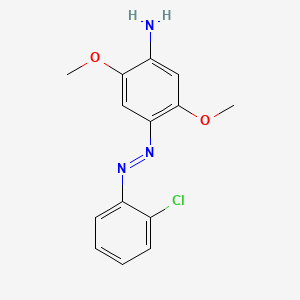
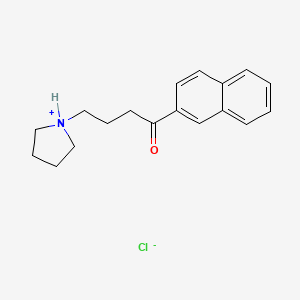
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
